molecular formula C44H28N6Na2O12S2 B14478925 2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 71873-45-5

2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B14478925
CAS No.: 71873-45-5
M. Wt: 942.8 g/mol
InChI Key: XOMNOKKFFFJVHS-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound known for its industrial applications, particularly as a colorant dye. It is also referred to as Acid Blue 127 . This compound is notable for its stability and vibrant color properties, making it useful in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to produce anthracenesulfonic acid.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated through filtration and purification processes, such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for facilitating reactions. Conditions such as temperature and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

Scientific Research Applications

2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their structure and function. The pathways involved include binding to proteins and nucleic acids, altering their activity and stability. This interaction is crucial for its applications in staining and as a reagent in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt stands out due to its unique structural features, which confer specific properties such as enhanced stability and distinct color characteristics. These properties make it particularly valuable in industrial applications where consistent performance is required .

Properties

CAS No.

71873-45-5

Molecular Formula

C44H28N6Na2O12S2

Molecular Weight

942.8 g/mol

IUPAC Name

disodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]anilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C44H30N6O12S2.2Na/c45-39-31(63(57,58)59)19-29(35-37(39)43(55)27-7-3-1-5-25(27)41(35)53)47-21-9-13-23(14-10-21)49-33(51)17-18-34(52)50-24-15-11-22(12-16-24)48-30-20-32(64(60,61)62)40(46)38-36(30)42(54)26-6-2-4-8-28(26)44(38)56;;/h1-20,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

XOMNOKKFFFJVHS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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